1-Amino-2-Indanol

Übersicht

Beschreibung

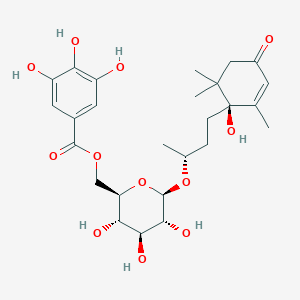

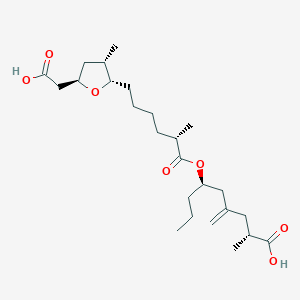

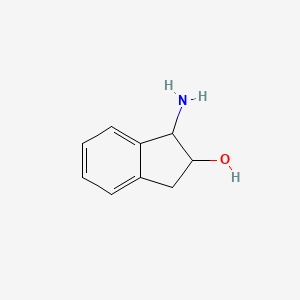

1-Amino-2-indanol, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetrische Katalyse

1-Amino-2-Indanol: dient als Schlüsselkomponente in BOX- und PyBOX-Liganden, die in der asymmetrischen Katalyse weit verbreitet sind . Diese von This compound abgeleiteten Liganden sind besonders effizient bei der enantioselektiven Reduktion von Carbonylverbindungen und übertreffen andere chirale 1-Amino-2-Alkoholfeststoffe .

Chirale Hilfsstoffe

Die Verbindung wird als chirales Hilfsmittel in mehreren asymmetrischen Transformationen eingesetzt. So wird sie beispielsweise bei der diastereoselektiven Enolatalkylierung und der diastereoselektiven Reduktion eingesetzt, wobei ihr starres cyclisches Skelett einen hohen Grad an Stereokontrolle bietet .

Arzneimittelentwicklung

This compound: ist eine Substruktur in verschiedenen bioaktiven Verbindungen. Besonders erwähnenswert ist, dass es in Indinavir-Sulfat (Crixivan®), einem HIV-Proteaseinhibitor, und in Verbindungen wie KNI-10006 zur Behandlung von Malaria vorkommt .

Synthese von Oxazolin-Alkohol-Liganden

Diese Verbindung ist ein Ausgangsstoff für die Synthese von Oxazolin-Alkohol-Liganden. Diese Liganden werden dann bei der asymmetrischen Additionsreaktion von Diethylzink an Aldehyde eingesetzt, was die Vielseitigkeit von This compound in der synthetischen organischen Chemie zeigt .

Enantiomere Trennstudien

This compound: wird als chirales Testmittel im Studium der enantiomeren Trennung verwendet. Techniken wie die überkritische Fluidchromatographie (SFC) und die HPLC verwenden diese Verbindung, um die Trennung chiraler primärer Amine zu untersuchen .

Baustein für Pharmazeutika

Als entscheidende Komponente ist This compound an der Synthese potenter Pharmazeutika beteiligt. Seine Rolle in der Struktur von Indinavir unterstreicht seine Bedeutung bei der Entwicklung von Behandlungen für kritische Krankheiten wie HIV.

Enzymatische Auflösung

Die Verbindung wird auch bei der enzymatischen Auflösung racemischer Mischungen eingesetzt. Dieser Prozess ist entscheidend, um enantiomerenreine Substanzen aus einer racemischen Mischung zu erhalten, was bei der Herstellung verschiedener Pharmazeutika unerlässlich ist .

Chemische Auflösung und Epimerisierung

This compound: wird in chemischen Auflösungs- und Epimerisierungsprozessen verwendet. Diese Methoden sind entscheidend für die Herstellung enantiomerenreiner Verbindungen, die in der pharmazeutischen Chemie von großer Bedeutung sind .

Wirkmechanismus

Target of Action

1-Amino-2-indanol is an important building block in many areas of chemistry . It is used as a skeleton in many ligands, catalysts, and chiral auxiliaries . It has been incorporated in numerous bioactive structures .

Mode of Action

This compound plays a central role in organic synthesis as a ligand or chiral auxiliary due to its rigid cyclic skeleton . This structure is the key moiety of BOX and PyBOX ligands widely used in asymmetric catalysis . Notably, oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction in carbonyl compounds .

Biochemical Pathways

In addition, cis-1-amino-2-indanol is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction . This compound, like other chiral amines, also has applications in the resolution of racemic carboxylic acid bearing a chiral carbon at position α .

Pharmacokinetics

It is known that the compound’s adme properties can impact its bioavailability .

Result of Action

This compound is also an interesting substructure for drug design. It is present in Indinavir sulfate (Crixivan®), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck , or in KNI-10006 for anti-malarial treatment .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Amino-2-indanol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a ligand in asymmetric catalysis, particularly in the formation of oxazaborolidine catalysts, which are highly efficient in the enantioselective reduction of carbonyl compounds . Additionally, this compound is involved in the resolution of racemic carboxylic acids, where it forms diastereomeric salts that can be separated to yield enantiomerically pure products .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been incorporated into bioactive structures such as Indinavir sulfate, an HIV protease inhibitor, which affects viral replication in infected cells . The compound’s interaction with cellular proteins can modulate gene expression and alter metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a chiral auxiliary in asymmetric transformations, facilitating the formation of specific stereoisomers . The compound can also inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways . For example, in the synthesis of HIV protease inhibitors, this compound is a key component that enhances the drug’s efficacy by ensuring the correct stereochemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that this compound maintains its activity over extended periods, although degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and exhibits its intended biochemical effects . At high doses, toxic or adverse effects may occur, including alterations in metabolic pathways and cellular toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo enzymatic resolution, where specific enzymes selectively convert one enantiomer, leading to the production of enantiomerically pure compounds . This process is crucial in the synthesis of chiral drugs and other bioactive molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy in therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment . Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical and therapeutic applications .

Eigenschaften

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869736 | |

| Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-73-4 | |

| Record name | 1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, several studies utilize spectroscopic techniques to characterize 1-amino-2-indanol and its interactions. For example, infrared (IR) absorption and vibrational circular dichroism (VCD) spectroscopy were used to study the hydrogen bonding behavior of (1S,2R)-(-)-cis-1-amino-2-indanol in solutions. [] This study revealed that the molecule forms both intramolecular and intermolecular hydrogen bonds, influencing its overall conformation and interactions.

A: No, the different stereoisomers of this compound often exhibit distinct properties and applications. For instance, (1S,2R)-1-amino-2-indanol is a key component in the synthesis of Indinavir, an HIV protease inhibitor. [, ] This highlights the importance of stereochemical control in synthetic methodologies employing this compound.

- Asymmetric Reduction: It acts as a chiral ligand in ruthenium-catalyzed transfer hydrogenation reactions, facilitating the enantioselective synthesis of aryl alcohols. [] Notably, a trend observed in these reactions reveals that substrates bearing electron-withdrawing groups lead to higher enantiomeric excesses compared to those with electron-donating groups.

- Aldol Reactions: (1S,2R)-cis-1-amino-2-indanol can be transformed into effective chiral auxiliaries, such as oxazolidinones, employed in diastereoselective aldol reactions. [, ] These reactions facilitate the formation of enantioenriched anti-aldol products.

- Oxazaborolidine Catalyst: This compound can be utilized in the in situ synthesis of chiral oxazaborolidine catalysts, which find application in the enantioselective reduction of prochiral ketones to their corresponding alcohols. []

ANone: this compound, particularly its (1S,2R)-cis enantiomer, serves as a crucial building block in asymmetric synthesis. It is frequently employed as a chiral auxiliary or ligand in various reactions, including:

A: Yes, derivatives of this compound have shown promising catalytic properties. For instance, tridentate Schiff base chromium(III) complexes, derived from this compound, effectively catalyze the enantioselective ring opening of meso aziridines with trimethylsilyl azide (TMSN3). []

A: Yes, chiral bisoxazoline ligands, synthesized from (1R,2S)-(+)-cis-1-amino-2-indanol, have proven valuable in asymmetric catalysis. [] These ligands are particularly effective in enantioselective 1,3-dipolar cycloaddition reactions of nitrile imines with α-substituted and α,β-disubstituted α,β-unsaturated carbonyl compounds. [] This reaction provides a route to chiral dihydropyrazoles with high enantioselectivity.

A: Absolutely, computational methods, including density functional theory (DFT) calculations, are extensively utilized to investigate this compound. One study employed DFT calculations within the framework of the cluster-in-the-liquid model to simulate the IR and VCD spectra of (1S,2R)-(-)-cis-1-amino-2-indanol in solution. [] This study provided valuable insights into the molecule's conformational preferences and interactions with solvent molecules.

A: Yes, DFT calculations have been instrumental in understanding the mechanism and stereoselectivity of reactions catalyzed by this compound derivatives. For example, in the asymmetric Petasis reaction utilizing (1S,2R)-1-amino-2-indanol, DFT calculations shed light on the favored nucleophilic attack trajectory and the role of the chiral auxiliary in controlling stereochemistry. []

A: Yes, certain microorganisms demonstrate the ability to biotransform indene into valuable chiral compounds, including cis-(1S,2R)-indandiol, a precursor to cis-1-amino-2-indanol. This bioconversion has been successfully achieved using strains of Rhodococcus, Pseudomonas putida, and Escherichia coli. [] Interestingly, Gram-negative bacteria, such as P. putida and E. coli, exhibit higher tolerance to indene and its biotransformation products compared to Gram-positive Rhodococcus strains.

A: Yes, this compound has demonstrated the ability to form organized supramolecular structures. In one study, a chiral supramolecular organic fluorophore with a 2D layered network structure was created by combining this compound with 2-anthracenecarboxylic acid. [] Remarkably, this chiral fluorophore exhibits circularly polarized luminescence (CPL) in the solid state without fluorescence quenching, highlighting its potential in materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

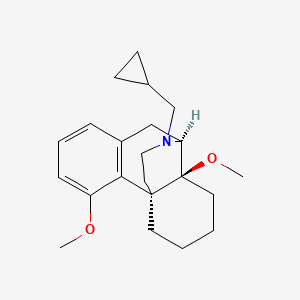

![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)

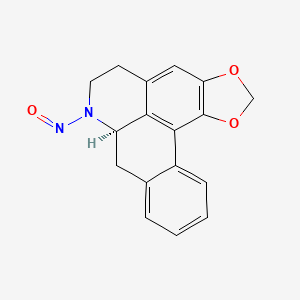

![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)

![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)